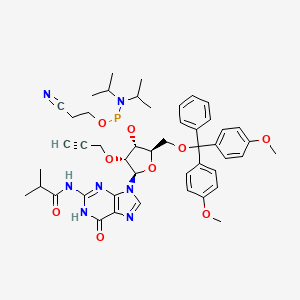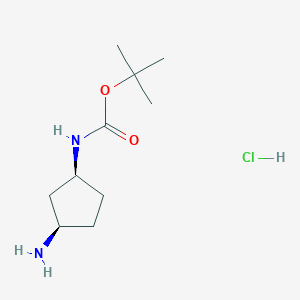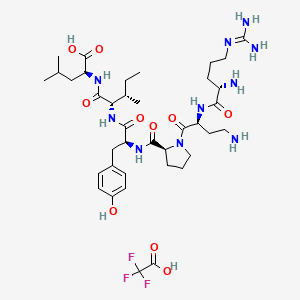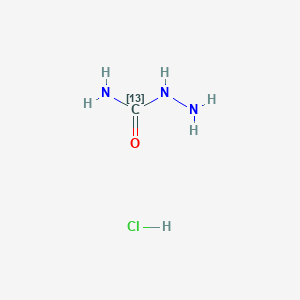
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide
Descripción general
Descripción
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, or N-(2,4-dichlorophenoxy)acetamide-4-amino-2-methylphenyl (N-DAPAM) is a synthetic compound used in scientific research and laboratory experiments. It is a derivative of the phenoxyacetic acid family, and is a white, crystalline solid with a melting point of 180 °C. It is soluble in water, ethanol, and methanol. N-DAPAM has a wide range of applications in scientific research, including biochemical, physiological, and pharmacological studies.
Aplicaciones Científicas De Investigación
Pesticide Development
Research on derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds similar to N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, indicates their potential as new pesticides. These compounds have been characterized by X-ray powder diffraction to determine their structural properties, which is a crucial step in the development of effective pesticide formulations. This characterization helps in understanding how these compounds interact with agricultural pests at a molecular level and aids in the optimization of their pesticidal properties (Olszewska, Pikus, & Tarasiuk, 2008).
Antimicrobial Activity
The synthesis of novel thiazolidinone and acetidinone derivatives of dichlorophenyl amino phenyl acetamide compounds, related structurally to N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, has shown antimicrobial activity against a range of microorganisms. This suggests a potential application of these compounds in the development of new antimicrobial agents. The structural basis for this activity is established through various analytical methods, including elemental analysis, IR, 1H NMR, and mass spectrometry, which help in elucidating the mechanism of action of these compounds against pathogens (Mistry, Desai, & Intwala, 2009).
Environmental and Biological Interactions
The metabolism of chloroacetamide herbicides, including those structurally related to N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide, has been studied in human and rat liver microsomes. This research is important for understanding the environmental fate and potential human health impacts of these compounds. It involves examining the metabolic pathways these herbicides undergo and their metabolic intermediates, providing insight into the degradation processes and potential toxicological effects of these compounds in biological systems (Coleman, Linderman, Hodgson, & Rose, 2000).
Propiedades
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9-6-11(18)3-4-13(9)19-15(20)8-21-14-5-2-10(16)7-12(14)17/h2-7H,8,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUNPRAZEICRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2,4-dichlorophenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-{4-[4-(2-Aminopropoxy)-3,5-dimethylphenyl]-2,6-dimethylphenoxy}propan-2-amine](/img/structure/B1436926.png)


![N-(3-methylphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride](/img/structure/B1436931.png)





![tert-butyl (1R,5R)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1436944.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1436945.png)
